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Compound of Interest

Compound Name: (S,E)-TCO-NHS Ester

Cat. No.: B12374771 Get Quote

An In-Depth Technical Guide to (S,E)-TCO-NHS Ester: Structure, Reactivity, and Applications

Introduction
(S,E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester ((S,E)-TCO-NHS Ester) is a bifunctional

crosslinking reagent integral to the field of bioconjugation and chemical biology. It serves as a

critical tool for covalently linking molecules, particularly for the modification of proteins and

other biomolecules. This guide provides a comprehensive overview of its structure, dual-

reactivity, and detailed protocols for its application, tailored for researchers and professionals in

drug development and life sciences.

The molecule's utility stems from its two distinct reactive moieties: the N-hydroxysuccinimide

(NHS) ester and the trans-cyclooctene (TCO) group. The NHS ester facilitates the

straightforward labeling of biomolecules containing primary amines, while the TCO group

enables an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-

modified molecules. This dual functionality allows for a powerful two-step labeling strategy,

which is widely employed in applications ranging from cellular imaging to the development of

antibody-drug conjugates (ADCs).

Molecular Structure and Core Properties
The (S,E)-TCO-NHS Ester molecule is characterized by three key components:

trans-Cyclooctene (TCO) Ring: This is a highly strained eight-membered ring containing a

trans double bond. The significant ring strain is the driving force behind its rapid reactivity in

inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions. The axial
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diastereomer of TCO, in particular, has been reported to exhibit significantly higher reactivity

compared to its equatorial counterpart, with up to a 10-fold increase in reaction rates.[1]

However, this increased reactivity can be accompanied by a faster rate of cis-trans

isomerization, which deactivates the molecule.[1]

N-Hydroxysuccinimide (NHS) Ester: This functional group is one of the most common

reagents for modifying primary amines, such as the side chain of lysine residues in proteins

or the N-terminus of polypeptides.[2] It reacts with nucleophilic amines in a pH-dependent

manner to form a stable and covalent amide bond.[2]

Stereochemistry ((S,E)-): The specific stereoisomerism of the TCO ring influences its stability

and reactivity. The molecule is supplied as a single diastereomer to ensure consistent

performance in conjugation reactions.[1]

The molecular formula for (4E)-TCO-NHS ester is C₁₃H₁₇NO₅, and its molecular weight is

approximately 267.28 g/mol .

Reactivity and Reaction Mechanisms
The utility of TCO-NHS Ester lies in its two distinct and orthogonal reaction capabilities: amine

conjugation via the NHS ester and bioorthogonal ligation via the TCO group.

Amine Conjugation via NHS Ester
The first step in a typical workflow involves the reaction of the TCO-NHS Ester with a

biomolecule containing primary amines.

Mechanism: The NHS ester undergoes nucleophilic acyl substitution with a primary amine

(R-NH₂). The reaction results in the formation of a stable amide bond, covalently attaching

the TCO moiety to the target molecule, with NHS being released as a leaving group.

Reaction Conditions: This reaction is highly pH-sensitive. The aminolysis reaction is most

efficient at a slightly basic pH of 7.2 to 8.5. At this pH, a sufficient fraction of the primary

amines on the protein are deprotonated and thus nucleophilic.

Competing Hydrolysis: A significant challenge in NHS ester chemistry is the competing

hydrolysis reaction, where the ester reacts with water instead of the target amine. This
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hydrolysis reaction is also accelerated at a higher pH, rendering the reagent inactive.

Therefore, careful control of pH and reaction time is crucial for efficient labeling. High protein

concentrations are often preferred to favor the aminolysis reaction over hydrolysis. The use

of anhydrous solvents like DMSO or DMF for preparing stock solutions is critical, as NHS

esters are moisture-sensitive.

TCO-NHS Ester

TCO-Labeled Protein
(Stable Amide Bond)Aminolysis (pH 7.2-8.5)

Hydrolyzed TCO
(Inactive)

Competing Reaction

Protein-NH₂

(e.g., Lysine)

H₂O (Hydrolysis)

Click to download full resolution via product page

Caption: NHS Ester Reactivity: Aminolysis vs. Hydrolysis.

Bioorthogonal TCO-Tetrazine Ligation
Once the TCO moiety is attached to the molecule of interest, it can be reacted with a tetrazine-

functionalized partner in a bioorthogonal "click" reaction.

Mechanism: This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The electron-poor tetrazine (diene) reacts rapidly and specifically with the strained TCO

(dienophile) to form a stable dihydropyridazine linkage.

Key Advantages:

Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal

reactions known, with second-order rate constants (k₂) that can exceed 800 M⁻¹s⁻¹ and

can even reach up to 30,000 M⁻¹s⁻¹ depending on the tetrazine structure. This allows for

efficient labeling at very low concentrations.
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Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous

buffer, neutral pH, ambient temperature) without the need for a toxic catalyst (like copper

in CuAAC).

High Selectivity: The TCO and tetrazine groups are highly selective for each other and do

not react with other functional groups present in complex biological systems, preventing

off-target reactions.

Quantitative Data
NHS Ester Hydrolysis Rates
The stability of the NHS ester is critically dependent on pH and temperature. The half-life

decreases dramatically as the pH increases.

pH Temperature
Half-life of NHS
Ester

Reference

7.0 0°C 4-5 hours

8.6 4°C 10 minutes

TCO-Tetrazine Reaction Kinetics
The reaction rate is highly dependent on the specific structures of both the TCO and the

tetrazine derivative.
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Tetrazine
Derivative

TCO Derivative
Second-Order
Rate Constant
(k₂)

Conditions Reference

Hydrogen

substituted

tetrazines

TCO
up to 30,000

M⁻¹s⁻¹
PBS, 37°C

3,6-di-(2-pyridyl)-

s-tetrazine

trans-

cyclooctene
~2000 M⁻¹s⁻¹ Not specified

Methyl-

substituted

tetrazines

TCO ~1000 M⁻¹s⁻¹ Aqueous media

Experimental Protocols
Protocol 1: Labeling of Proteins with (S,E)-TCO-NHS
Ester
This protocol provides a general guideline for labeling a protein with primary amines (e.g., an

antibody).

Materials:

Protein to be labeled (e.g., antibody at 1-5 mg/mL)

(S,E)-TCO-NHS Ester

Anhydrous, amine-free DMSO or DMF

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:
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Buffer Exchange: Prepare the protein in an amine-free reaction buffer (e.g., PBS, pH 7.5) at

a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be

avoided as they will compete with the labeling reaction.

Prepare TCO-NHS Ester Stock: Immediately before use, allow the TCO-NHS Ester vial to

equilibrate to room temperature to prevent moisture condensation. Dissolve the ester in

anhydrous DMSO or DMF to create a 10 mM stock solution.

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester stock solution to

the protein solution. The optimal ratio should be determined empirically for each protein.

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

Protect from light if using a fluorescently-tagged molecule.

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration

of 50-100 mM. Incubate for an additional 5-15 minutes.

Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by running the

reaction mixture through a desalting column appropriate for the molecular weight of the

protein. The purified TCO-labeled protein is now ready for the click reaction or storage.

Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction between a TCO-labeled protein and a tetrazine-labeled

molecule.

Materials:

Purified TCO-labeled protein

Tetrazine-functionalized molecule

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

Prepare Reactants: Prepare the TCO-labeled protein and the tetrazine-containing molecule

in the reaction buffer.
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Click Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein. A slight

molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended to

ensure complete consumption of the labeled protein.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The

reaction is often complete within this timeframe due to the fast kinetics.

Analysis and Purification: The resulting conjugate is now ready for downstream applications.

If necessary, the final conjugate can be purified from any unreacted starting materials using

standard methods like size-exclusion chromatography (SEC).

Visualization of Workflows and Pathways
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Caption: Two-step bioconjugation workflow using TCO-NHS Ester.
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Caption: Pre-targeted imaging/therapy signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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